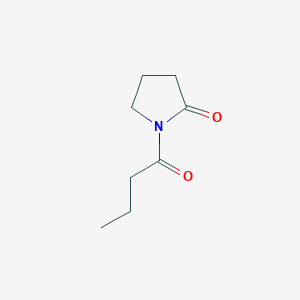

1-Butanoylpyrrolidin-2-one

Description

1-Butanoylpyrrolidin-2-one as a Chemical Scaffold for Advanced Research

This compound, as a derivative of the pyrrolidinone core, presents itself as a valuable, though currently under-explored, chemical scaffold for advanced research. The structure combines the foundational pyrrolidinone ring with a butanoyl group attached to the nitrogen atom. This N-acylation introduces a new dimension of chemical functionality and potential for molecular diversity.

The butanoyl group can influence the compound's physical and chemical properties, such as its polarity, solubility, and reactivity. In the context of medicinal chemistry, this side chain could be modified to fine-tune the molecule's binding affinity and selectivity for a specific biological target. The synthesis of various pyrrolidinone derivatives has been a subject of considerable research, with numerous methods developed for their preparation. mdpi.com These synthetic strategies could potentially be adapted for the synthesis of a library of compounds based on the this compound scaffold.

While direct research applications of this compound are not widely reported, the reactivity of the pyrrolidinone ring and the butanoyl moiety suggests several avenues for its use in advanced research. For instance, the carbonyl group of the butanoyl chain could serve as a handle for further chemical transformations, allowing for the attachment of other functional groups or the construction of more complex molecules.

Interdisciplinary Relevance in Chemical Sciences

The potential interdisciplinary relevance of this compound spans several areas of the chemical sciences. In medicinal chemistry, it could serve as a building block for the synthesis of novel drug candidates. The well-established biological activities of other pyrrolidinone derivatives provide a strong rationale for investigating the therapeutic potential of this compound and its analogues.

In the field of materials science, lactams and their derivatives can be utilized as monomers for the synthesis of polyamides. The specific properties of a polymer derived from this compound would be influenced by the butanoyl side chain, potentially leading to materials with unique thermal or mechanical properties.

Furthermore, given the solvent properties of related N-alkylpyrrolidones like N-butylpyrrolidinone, this compound could potentially find applications as a specialized solvent or as an additive in various chemical processes. The combination of the polar lactam ring and the non-polar butanoyl chain could impart unique solvency characteristics.

Physicochemical Properties of Pyrrolidinone Derivatives

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| 2-Pyrrolidinone (B116388) | C₄H₇NO | 85.10 | 245 |

| N-Methyl-2-pyrrolidone | C₅H₉NO | 99.13 | 202 |

| 1-Butylpyrrolidin-2-one | C₈H₁₅NO | 141.21 | 242-244 |

Data sourced from publicly available chemical databases.

Properties

CAS No. |

22707-38-6 |

|---|---|

Molecular Formula |

C8H13NO2 |

Molecular Weight |

155.19 g/mol |

IUPAC Name |

1-butanoylpyrrolidin-2-one |

InChI |

InChI=1S/C8H13NO2/c1-2-4-7(10)9-6-3-5-8(9)11/h2-6H2,1H3 |

InChI Key |

JTDHUAGBXUTEAW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)N1CCCC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Butanoylpyrrolidin 2 One and Its Analogues

Strategies for Pyrrolidinone Ring System Construction

The formation of the pyrrolidinone ring is a critical step in the synthesis of 1-butanoylpyrrolidin-2-one and its analogues. Various strategies have been developed to achieve this, with nucleophilic cyclization and multicomponent reactions being particularly prominent.

Nucleophilic Cyclization Approaches

Nucleophilic cyclization represents a direct and effective method for constructing the pyrrolidinone ring. This approach typically involves an intramolecular reaction where a nitrogen nucleophile attacks an electrophilic carbon center to form the five-membered ring. A common strategy involves the thermal cyclization of γ-aminobutanoic acid (GABA) derivatives. For instance, substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids can undergo thermal cyclization to yield 2-(2-oxopyrrolidin-1-yl)acetamides. researchgate.net

Another approach utilizes the intramolecular Michael reaction. A novel method has been developed for the synthesis of functionalized 2,4-disubstituted pyrrolidines through a phosphine-catalyzed intramolecular Michael reaction of N-allylic substituted α-amino nitriles. acs.org This geometrically disfavored 5-endo-trig cyclization presents a significant synthetic achievement. acs.org Furthermore, the aza-Cope rearrangement-Mannich cyclization has been employed as a key step in the stereoselective synthesis of fused pyrrolidine-containing bicyclic systems, demonstrating the versatility of cyclization strategies in creating complex molecular architectures. rsc.org

Donor-acceptor cyclopropanes can also serve as precursors to pyrrolidin-2-ones. A Lewis acid-catalyzed reaction of these cyclopropanes with primary amines leads to the formation of γ-amino esters, which then undergo in situ lactamization to furnish the desired 1,5-substituted pyrrolidin-2-ones. mdpi.com

Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of pyrrolidine (B122466) derivatives, offering advantages such as high atom economy, reduced waste, and shorter reaction times compared to traditional multi-step methods. tandfonline.comresearchgate.net These reactions allow for the construction of complex molecules in a single pot by combining three or more starting materials.

One notable example is the one-pot, three-component [3+2] cycloaddition reaction. This method can be used to synthesize spirooxindole pyrrolidine derivatives by reacting isatin, a glycine (B1666218) methyl ester, and a dipolarophile. tandfonline.com Similarly, the synthesis of substituted 3-pyrrolin-2-ones can be achieved through an ultrasound-promoted one-pot multicomponent reaction of anilines, aldehydes, and diethyl acetylenedicarboxylate, using citric acid as a green catalyst. rsc.org The Ugi four-component reaction (Ugi-4CR) is another versatile MCR that can be applied to the synthesis of pyrrolidones, including derivatives that can be used as monomers for polymerization. rloginconsulting.com

MCRs can also be highly diastereoselective. For example, the asymmetric multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can produce highly substituted pyrrolidine derivatives with up to three stereogenic centers in a single step. nih.gov

Butanoyl Moiety Introduction and Functionalization

Once the pyrrolidinone ring is constructed, the next crucial step is the introduction of the butanoyl group at the nitrogen atom. This is typically achieved through N-acylation, a fundamental transformation in organic chemistry.

N-Acylation Chemistry and Pyrrolidinone Derivatives

N-acylation of the pyrrolidinone nitrogen is the most direct method for synthesizing this compound. This reaction involves treating 2-pyrrolidinone (B116388) with a butanoylating agent, such as butanoyl chloride or butyric anhydride (B1165640), usually in the presence of a base to neutralize the acid byproduct. The synthesis of a series of 1-acyl-2-pyrrolidinone derivatives has been reported, highlighting the general applicability of this method. researchgate.net For instance, 5-alkoxy-1-arylcarbonyl-2-pyrrolidinones were prepared by condensing arylcarbonyl chlorides with 5-alkoxy-2-pyrrolidinones using butyl lithium in tetrahydrofuran. researchgate.net

The choice of acylating agent and reaction conditions can be tailored to the specific substrate and desired product. This straightforward acylation provides a reliable route to a wide range of N-acylpyrrolidinone analogues.

Direct Alkylation and Acylation Strategies

While N-acylation is the primary method for introducing the butanoyl group, alternative strategies involving direct alkylation followed by oxidation or other functional group manipulations could be envisioned, although they are less common for this specific transformation. A one-pot synthesis of 1-butylpyrrolidine (B1265533) from aqueous ammonia (B1221849) and 1,4-butanediol (B3395766) has been developed, where 1,4-butanediol acts as both a precursor to the N-heterocycle and an alkylating agent. rsc.org While this yields the alkylated pyrrolidine, subsequent oxidation would be required to obtain the corresponding pyrrolidinone.

Advanced Synthetic Transformations

Beyond the fundamental construction of the ring and introduction of the acyl group, advanced synthetic transformations can be employed to create more complex analogues of this compound. These methods often involve catalytic processes and can introduce a high degree of stereochemical control.

Photochemical reactions offer unique pathways for constructing pyrrolidine analogues. For example, an intramolecular photochemical [2+2]-cycloaddition of an acrylic acid derivative has been used to synthesize 2,4-methanopyrrolidines, which are conformationally constrained analogues of pyrrolidines. researchgate.net Another advanced strategy involves the ring contraction of readily available pyridines, promoted by photochemistry, to afford pyrrolidine derivatives. bohrium.com

Furthermore, the development of chiral inhibitors of neuronal nitric oxide synthase has led to improved synthetic routes for chiral pyrrolidine derivatives. nih.gov These methods often employ protecting group strategies and stereoselective reactions to achieve high enantiopurity. The synthesis of butenolides and butyrolactones, which can be precursors or related structures to pyrrolidinones, has also been advanced through catalytic asymmetric methods, including aldol (B89426) and Michael reactions. acs.org

Transition-Metal Catalyzed Synthesis

Transition-metal catalysis has become an indispensable tool in organic synthesis, offering efficient and selective pathways to complex molecules. mdpi.com These methods often proceed under mild reaction conditions with high functional group tolerance. mdpi.com In the context of this compound and its analogues, transition metals, particularly palladium, play a crucial role in forging key carbon-carbon and carbon-heteroatom bonds. mdpi.comuniurb.it

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a powerful class of reactions for forming carbon-carbon bonds. libretexts.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. libretexts.org The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Several named reactions fall under this category, including the Suzuki-Miyaura, Stille, Hiyama, Negishi, and Kumada couplings, each utilizing a different organometallic nucleophile. libretexts.org For instance, the Suzuki-Miyaura coupling employs organoboron compounds (boronic acids or esters) and is widely used for creating biaryl compounds, styrenes, and conjugated systems. libretexts.org

The active palladium catalyst is typically generated in situ from a palladium(II) precursor, such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄, which is reduced to the active palladium(0) species by the organometallic reagent in the reaction mixture. libretexts.orgyoutube.com The choice of ligand is also critical for the success of the coupling reaction, influencing the stability and reactivity of the catalyst. libretexts.org

In the synthesis of analogues of this compound, palladium-catalyzed reactions can be employed to introduce aryl or other substituents onto the pyrrolidinone ring. For example, a polymer-supported aryl iodide can be coupled with a suitable allenoic acid in a palladium(0)-catalyzed reaction to form butenolide structures, which are related to the pyrrolidinone core. nih.gov

| Reaction | Catalyst System | Reactants | Product Type |

| Suzuki-Miyaura Coupling | Pd(0) catalyst, base | Organoborane, halide/triflate | Biaryls, styrenes, conjugated systems. libretexts.org |

| Heck Reaction | Pd catalyst, base | Aryl/vinyl halide, alkene | Substituted alkene. mdpi.com |

| Solid-Phase Butenolide Synthesis | Pd(0) catalyst | Polymer-supported aryl iodide, 1,2-allenyl carboxylic acid | Butenolides. nih.gov |

Other Metal-Mediated Transformations

Beyond palladium, other transition metals are utilized in the synthesis of pyrrolidin-2-one analogues. For instance, titanium-catalyzed [2+2+1] cycloaddition reactions provide a route to highly substituted pyrroles from alkynes. nih.gov This method can be combined with subsequent cross-coupling reactions in a one-pot sequence to further functionalize the pyrrole (B145914) ring. nih.gov

Lewis acid catalysis, often involving metal salts, can be used to open donor-acceptor cyclopropanes with primary amines. This reaction, followed by in situ lactamization and dealkoxycarbonylation, yields 1,5-substituted pyrrolidin-2-ones. mdpi.com

Transition-Metal-Free Synthetic Routes

While transition-metal catalysis is powerful, the development of metal-free synthetic methods is a growing area of interest to avoid potential metal contamination in the final products and reduce costs. researchgate.net Several strategies have been developed for the synthesis of pyrrolidin-2-one and related heterocycles without the use of transition metals.

One approach involves the reaction of N-acyl lactams, such as benzoylpyrrolidin-2-one, with amines under aqueous conditions to achieve transamidation. researchgate.net This method provides a direct way to modify the N-substituent of the pyrrolidinone ring.

Another metal-free strategy is the cyclization of methyl isocyanoacetate with aurone (B1235358) analogues catalyzed by a simple base like sodium hydroxide (B78521), which produces polysubstituted pyrroles in high yields. rsc.org Additionally, the synthesis of 1,5-diaryl-1,2,3-triazoles, which can be considered structural analogues, can be achieved from aryl azides and terminal alkynes using a catalytic amount of a tetraalkylammonium hydroxide in DMSO. nih.gov

Furthermore, a one-pot synthesis of 1-butylpyrrolidine and its derivatives has been developed from aqueous ammonia and 1,4-butanediol over a CuNiPd/ZSM-5 catalyst, demonstrating a more direct and economical route. rsc.org

| Reaction Type | Catalyst/Reagent | Reactants | Product |

| Transamidation | DTBP, TBAI | Benzoylpyrrolidin-2-one, amines | Transamidated products. researchgate.net |

| Pyrrole Synthesis | NaOH | Methyl isocyanoacetate, aurone analogues | Polysubstituted pyrroles. rsc.org |

| Triazole Synthesis | Tetraalkylammonium hydroxide | Aryl azides, terminal alkynes | 1,5-Diaryl-1,2,3-triazoles. nih.gov |

| Pyrrolidine Synthesis | CuNiPd/ZSM-5 | Aqueous ammonia, 1,4-butanediol | 1-Butylpyrrolidine and derivatives. rsc.org |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnsf.gov These principles are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals. mdpi.com

Key green chemistry approaches include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, supercritical CO₂, or ionic liquids. mdpi.com

Catalysis: Employing catalysts, including biocatalysts (enzymes), to increase reaction efficiency and reduce waste. mdpi.com Catalytic reactions are often more atom-economical than stoichiometric reactions. nsf.gov

Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.com

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, which minimizes waste. mdpi.com Mechanochemical methods, such as grinding, are an example of solvent-free synthesis. researchgate.net

In the context of pyrrolidinone synthesis, using water as a solvent for transamidation reactions is a green approach. researchgate.net The development of one-pot syntheses, which reduce the number of workup and purification steps, also aligns with the principles of green chemistry. rsc.org The use of recyclable catalysts, such as the room-temperature ionic liquid triethyl ammonium (B1175870) acetate (B1210297) (TEAA), which can act as both a solvent and a catalyst, further enhances the greenness of a synthetic route. researchgate.net

Retrosynthetic Analysis in this compound Design

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. wikipedia.org It involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of "disconnections" that correspond to reliable chemical reactions. wikipedia.orgyoutube.com

For a molecule like this compound, a retrosynthetic analysis would identify the key bonds to disconnect. The amide bond within the butanoyl group is a logical point for disconnection, leading back to pyrrolidin-2-one and butanoyl chloride or a related activated carboxylic acid derivative. The pyrrolidin-2-one itself can be further disconnected through the lactam ring, suggesting a synthesis from a γ-amino acid or a related precursor.

This systematic approach allows for the exploration of multiple synthetic routes and helps in identifying potential challenges and opportunities for efficient bond construction. wikipedia.org For example, a disconnection next to a heteroatom like nitrogen or oxygen is a common and effective strategy. amazonaws.com

Synthesis of Stereoisomers and Enantioselective Approaches

Many bioactive molecules exist as stereoisomers, and often only one enantiomer or diastereomer is responsible for the desired biological activity. Therefore, the development of stereoselective and enantioselective synthetic methods is of paramount importance.

For pyrrolidin-2-one derivatives, the stereocenters can be introduced through various strategies. Asymmetric catalysis, using chiral catalysts or ligands, can be employed to control the stereochemical outcome of a reaction. For example, the ProPhenol ligand has been used in zinc-catalyzed asymmetric alkyne additions to aldehydes, which can be a key step in the synthesis of complex natural products containing chiral alcohol functionalities. nih.gov

The synthesis of specific stereoisomers of substituted pyrrolidines can be achieved through methods like the diastereoselective formation of a pyran ring via an intramolecular oxy-Michael addition. nih.gov

Molecular Diversification and Library Generation

The systematic creation of libraries of this compound analogues is crucial for identifying compounds with optimized properties. This is achieved through combinatorial synthesis and the application of highly efficient and orthogonal reactions like click chemistry.

Combinatorial Synthesis Strategies

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of distinct but structurally related molecules. sigmaaldrich.combeilstein-journals.org For the generation of this compound analogue libraries, both solid-phase and solution-phase strategies can be employed, often utilizing multicomponent reactions to maximize diversity.

One effective approach involves the use of multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which allow for the assembly of complex molecules from three or more starting materials in a single step. nih.govnih.gov The Ugi four-component reaction (U-4CR), for instance, can be adapted to synthesize N-acyl-pyrrolidinone derivatives. nih.govresearchgate.netnih.gov By using butyric acid as the carboxylic acid component, a library of this compound analogues can be generated by varying the amine, aldehyde/ketone, and isocyanide inputs. This strategy allows for the introduction of a wide range of substituents on the pyrrolidinone scaffold.

Table 1: Illustrative Ugi Reaction for the Synthesis of a this compound Analogue Library

| Amine (R¹-NH₂) | Aldehyde/Ketone (R²R³C=O) | Isocyanide (R⁴-NC) | Resulting this compound Analogue |

| Aniline | Formaldehyde | tert-Butyl isocyanide | 1-Butanoyl-5-(tert-butylcarbamoyl)-5-(phenylamino)pyrrolidin-2-one |

| Benzylamine | Acetone | Cyclohexyl isocyanide | 1-Butanoyl-5-(benzylamino)-5-(cyclohexylcarbamoyl)-3,3-dimethylpyrrolidin-2-one |

| Methylamine | Benzaldehyde | Ethyl isocyanide | 1-Butanoyl-5-(ethylcarbamoyl)-5-(methylamino)-3-phenylpyrrolidin-2-one |

| Pyrrolidine | Glyoxylic acid | Benzyl isocyanide | 2-(1-Butanoyl-5-oxopyrrolidin-2-yl)-N-benzyl-2-(pyrrolidin-1-yl)acetamide |

Solid-phase synthesis is another key strategy, particularly for creating large, encoded libraries. nih.govnih.govresearchgate.net A notable example is the synthesis of mercaptoacyl pyrrolidine libraries on a beaded polymeric support. nih.govresearchgate.netresearchgate.net This methodology can be adapted to generate this compound analogues by first constructing a pyrrolidine core on the solid support, followed by acylation with butyric anhydride or butanoyl chloride. Subsequent diversification steps can introduce a variety of functional groups. The use of encoding technologies, where each bead carries a chemical tag identifying the specific synthetic route, allows for the rapid deconvolution of active compounds from the library. nih.govnih.govresearchgate.net

1,3-Dipolar cycloaddition reactions of azomethine ylides are also a powerful tool for constructing highly substituted pyrrolidine rings. wikipedia.orgthieme-connect.denih.gov By starting with an appropriately functionalized dipolarophile derived from this compound, or by modifying the resulting pyrrolidine with a butanoyl group, a diverse library of complex spiro- and fused-ring systems can be accessed. The stereochemistry of these reactions can often be controlled, leading to the generation of enantiomerically enriched compounds. thieme-connect.de

Click Chemistry Applications for Pyrrolidinone Analogues

Click chemistry, characterized by its high efficiency, selectivity, and biocompatibility, offers an excellent platform for the molecular diversification of the this compound scaffold. sigmaaldrich.comnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction and can be readily applied to generate libraries of triazole-containing pyrrolidinone analogues. beilstein-journals.orgnih.govresearchgate.netresearchgate.netyoutube.com

To utilize this methodology, a "clickable" this compound derivative bearing either a terminal alkyne or an azide (B81097) group is first synthesized. This functionalized core can then be reacted with a library of complementary azide- or alkyne-containing building blocks to generate a diverse set of 1,2,3-triazole-linked adducts. enamine.netenamine.netnih.gov This approach allows for the late-stage functionalization of the core scaffold, providing rapid access to a wide range of analogues.

Table 2: Illustrative Azide-Alkyne Click Chemistry for Diversification of a this compound Scaffold

| Clickable this compound Derivative | Complementary Building Block | Resulting Triazole-Linked Analogue |

| 1-Butanoyl-3-(prop-2-yn-1-yloxy)pyrrolidin-2-one | Benzyl azide | 1-Butanoyl-3-((1-(benzyl)-1H-1,2,3-triazol-4-yl)methoxy)pyrrolidin-2-one |

| 1-(3-Azidopropyl)-1-butanoylpyrrolidin-2-one | Phenylacetylene | 1-Butanoyl-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)propyl)pyrrolidin-2-one |

| 1-Butanoyl-4-ethynylpyrrolidin-2-one | 1-Azido-4-fluorobenzene | 1-Butanoyl-4-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-2-one |

Another powerful click reaction is the thiol-ene reaction, which involves the radical-mediated addition of a thiol to an alkene. illinois.edunih.govnih.govresearchgate.netrsc.org To apply this to the this compound scaffold, an analogue containing an alkene functionality, for example, an N-allyl-1-butanoylpyrrolidin-2-one, would be synthesized. This unsaturated precursor can then be reacted with a library of diverse thiols to introduce a wide array of functional groups via a thioether linkage. The reaction is highly efficient and proceeds under mild conditions, making it well-suited for library generation. nih.gov

Chemical Reactivity and Mechanistic Studies of 1 Butanoylpyrrolidin 2 One

Reaction Pathways and Transformations

The reactivity of 1-Butanoylpyrrolidin-2-one can be categorized into several key pathways, including ring-opening reactions, transformations of the butanoyl side chain, oxidative and reductive processes, radical-mediated reactions, and reactions catalyzed by acids and bases. These transformations are crucial for both the synthesis of novel compounds and the degradation of pyrrolidinone-based structures.

The five-membered pyrrolidinone ring, while generally stable, can undergo ring-opening reactions under specific conditions, particularly through the cleavage of the endocyclic amide bond. This process is often observed during the hydrolysis of N-acyl-2-pyrrolidones.

For instance, in the case of the related compound N-(2-hydroxyacetyl)-2-pyrrolidone, studies have shown that in aqueous solutions with a pH greater than 8, irreversible cleavage of the endocyclic amide C-N bond occurs. researchgate.net This rupture leads to the formation of an N-substituted butanoic acid derivative. This reaction proceeds through the hydrolysis of a macrocyclic ester-amide intermediate that is in equilibrium with a cyclol form. researchgate.net The rate of this lactam opening is influenced by the pH of the solution. researchgate.net

Table 1: Ring-Opening Reaction of a Pyrrolidinone Derivative

| Derivative | Conditions | Products |

|---|

This table illustrates the ring-opening product formed from a related N-acyl-2-pyrrolidone under basic conditions.

The butanoyl side chain of this compound is also a site of chemical reactivity. The exocyclic amide bond connecting the butanoyl group to the pyrrolidinone nitrogen can be cleaved through hydrolysis.

In studies of N-(2-hydroxyacetyl)-2-pyrrolidone, the direct hydrolysis of the open form leads to the cleavage of the exocyclic amide bond, yielding 2-pyrrolidone and glycolic acid. researchgate.net This reaction pathway competes with the ring-opening reaction, and the ratio of the products is dependent on the pH. researchgate.net Specifically, the formation of the ring-opened product is second order with respect to the hydroxide (B78521) ion concentration, while the formation of 2-pyrrolidone via exocyclic cleavage is first order. researchgate.net

The pyrrolidinone ring and the butanoyl side chain can be subjected to oxidative and reductive transformations. The carbonyl group within the pyrrolidinone ring can be reduced. For example, 2-pyrrolidone itself can be hydrogenated to yield pyrrolidine (B122466) at high temperatures in the presence of a cobalt catalyst. chemicalbook.com While specific studies on this compound are not detailed, it is expected that the endocyclic carbonyl could undergo similar reductions.

The butanoyl side chain also presents a carbonyl group that can be targeted for reduction. Standard carbonyl reduction methods using reagents like sodium borohydride (B1222165) or lithium aluminum hydride can convert the ketone functionality to a secondary alcohol. youtube.com

Oxidative processes can also occur. The oxidation of related N-nitrosodimethylamine (NDMA) has been studied, highlighting the potential for oxidation reactions at the nitrogen and adjacent carbons. nih.gov

Radical reactions offer a distinct set of transformations for pyrrolidinone-containing molecules. While specific studies on this compound are scarce, research on related systems provides insight. For example, free-radical cyclization has been successfully applied to 4-(2-bromophenyl)pyrrole derivatives. beilstein-journals.org These reactions, often initiated by reagents like azobisisobutyronitrile (AIBN) in the presence of a radical mediator, can lead to the formation of complex polyheterocyclic structures. beilstein-journals.org It is conceivable that the butanoyl side chain or the pyrrolidinone ring of this compound could participate in radical reactions under appropriate conditions, potentially leading to polymerization or functionalization.

Acid and base catalysis plays a significant role in the hydrolysis of pyrrolidinone derivatives. In strongly acidic or basic aqueous solutions, 2-pyrrolidone hydrolyzes to form 4-aminobutyric acid. chemicalbook.com

For N-substituted pyrrolidinones, such as N-vinylpyrrolidin-2-one, acid-catalyzed hydrolysis has been studied in detail. The reaction proceeds through a rate-determining proton transfer to the molecule. rsc.org At lower temperatures, the initial product is N-(1-hydroxyethyl)pyrrolidin-2-one, which can then decompose to acetaldehyde (B116499) and pyrrolidin-2-one at higher temperatures. rsc.org This indicates that acid catalysis can facilitate transformations at the N-substituent.

Base-catalyzed hydrolysis of N-(2-hydroxyacetyl)-2-pyrrolidone demonstrates effective catalysis with unusually high rate constants for both the uncatalyzed and specific base-catalyzed pathways. researchgate.net The stability of the tetrahedral intermediate formed during the reaction and intramolecular nucleophilic attack are believed to contribute to the enhanced reaction rates. researchgate.net

Table 2: Kinetic Data for Base-Catalyzed Hydrolysis of N-(2-hydroxyacetyl)-2-pyrrolidone

| Parameter | Value |

|---|---|

| Uncatalyzed rate constant (k_uncat) | 2.1 x 10⁻⁶ s⁻¹ |

This table presents the rate constants for the hydrolysis of a related N-acyl-2-pyrrolidone, highlighting the efficiency of base catalysis.

Elucidation of Reaction Mechanisms

The mechanisms of the reactions involving pyrrolidinone derivatives have been a subject of detailed investigation. For the acid-catalyzed hydrolysis of N-vinylpyrrolidin-2-one, a general acid catalysis mechanism has been established, with a Brønsted exponent value of 0.68 ± 0.03 obtained from studies with a series of carboxylic acids. rsc.org This suggests that the proton transfer from the acid to the substrate is the rate-limiting step.

In the base-catalyzed hydrolysis of N-(2-hydroxyacetyl)-2-pyrrolidone, the mechanism is thought to involve the formation of a tetrahedral intermediate. researchgate.net The subsequent breakdown of this intermediate determines the product distribution between ring-opening and side-chain cleavage. The increased rate of lactam opening at higher pH is attributed to a second-order dependence on the hydroxide ion concentration, suggesting a more complex role for the base in this pathway. researchgate.net

Mechanistic studies on other related reactions, such as those involving nitrene intermediates, propose pathways that include the formation of a metal acyl nitrenoid which can then react further. researchgate.net While not directly involving this compound, these studies provide a framework for understanding potential complex reaction mechanisms that could be applicable to N-acylated lactams.

Kinetic and Thermodynamic Investigations

No published studies were found that specifically investigate the kinetic parameters (e.g., rate constants, activation energies) or thermodynamic data (e.g., enthalpy, entropy of reaction) for reactions involving this compound.

Intermediate Identification and Characterization

There is no available literature that reports the identification or characterization of reaction intermediates in transformations of this compound. Techniques such as spectroscopy (NMR, IR, Mass Spectrometry) are commonly used for this purpose, but no such studies have been published for this specific compound.

Due to the lack of specific scientific data for this compound, it is not possible to provide a detailed and accurate article on its chemical reactivity and mechanistic studies as requested. Further experimental research is required to elucidate these aspects of its chemistry.

Theoretical and Computational Investigations of 1 Butanoylpyrrolidin 2 One

Quantum Chemical Calculations

Theoretical studies employing quantum chemical calculations have become indispensable tools for understanding the fundamental properties of molecules. For 1-butanoylpyrrolidin-2-one, these computational approaches offer insights that complement experimental data, providing a deeper understanding of its intrinsic molecular nature.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful and widely used method for investigating the electronic structure of many-body systems, including molecules like this compound. DFT calculations can predict a wide range of molecular properties with a favorable balance of accuracy and computational cost.

The electronic structure of a molecule governs its reactivity and spectroscopic properties. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical stability and reactivity. For this compound, a larger HOMO-LUMO gap would suggest higher kinetic stability and lower chemical reactivity.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrational modes. Theoretical vibrational frequency analysis using DFT can predict these vibrational frequencies and their corresponding intensities. By calculating the harmonic vibrational frequencies at the optimized geometry, researchers can assign the observed experimental spectral bands to specific atomic motions within the molecule, such as stretching, bending, and torsional modes of the C=O, C-N, and C-H bonds.

The distribution of electron density within a molecule is not uniform, leading to regions of varying electrostatic potential. Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing this charge distribution. The MEP map of this compound would illustrate the electrophilic and nucleophilic sites of the molecule. Regions of negative potential, typically associated with electronegative atoms like oxygen, indicate areas prone to electrophilic attack. Conversely, regions of positive potential highlight areas susceptible to nucleophilic attack. This information is invaluable for predicting the molecule's interaction with other chemical species.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations serve as a "computational microscope," providing insights into the behavior of molecules at an atomic level. utep.edu These methods are instrumental in exploring the conformational landscape and potential interactions of compounds like this compound.

Conformational Dynamics of this compound

The biological function and interaction profile of a molecule are deeply connected to its three-dimensional shape and flexibility. Conformational dynamics is the study of how a molecule's shape changes over time due to the rotation around its single bonds. For this compound, the key rotatable bonds are within the butanoyl side chain and the amide bond connecting it to the pyrrolidinone ring.

These rotations give rise to various conformers, each with a specific potential energy. Computational methods, such as potential energy surface (PES) scanning, can be employed to identify low-energy, stable conformations. Understanding this dynamic behavior is crucial, as different conformers may exhibit different binding affinities to biological targets. The flexibility of the butanoyl chain allows the molecule to adapt its shape to fit into various binding pockets.

Table 1: Illustrative Conformational Analysis of this compound

| Dihedral Angle (Atoms) | Description | Potential Energy (kcal/mol) | Resulting Conformation |

| O=C-N-Cα | Amide Bond Rotation | High barrier to rotation | Planar (trans is favored) |

| N-C(=O)-CH₂-CH₂ | Rotation around C-C bond | Multiple local minima | Extended or Folded Chain |

| C(=O)-CH₂-CH₂-CH₃ | Rotation around C-C bond | Multiple local minima | Varied Terminal Position |

Note: The data in this table is illustrative and represents the type of output generated from a conformational analysis study. Actual energy values would be determined through specific quantum mechanical or molecular mechanics calculations.

Molecular Docking Studies (as a tool for interaction analysis)

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. mdpi.commdpi.com This method evaluates the binding affinity and explores the binding pattern of the ligand within the active site of the target. mdpi.com The process involves generating multiple possible orientations and conformations of the ligand within the binding site and scoring them based on a scoring function that estimates the binding free energy.

For N-acylated heterocyclic compounds like this compound, a plausible target for such a study could be a bacterial enzyme like a β-lactamase or a quorum sensing receptor, given the structural similarities to known ligands for these proteins. nih.govnih.gov Docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov The results can guide the design of more potent and selective analogs.

Table 2: Hypothetical Molecular Docking Results for this compound

This interactive table presents hypothetical docking results against a bacterial enzyme, showcasing how interaction data would be reported.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| β-Lactamase (NDM-1) | -6.8 | SER70, LYS73 | Hydrogen Bond with carbonyl oxygen |

| β-Lactamase (NDM-1) | VAL120, ILE150 | Hydrophobic interaction with butanoyl chain | |

| Quorum Sensing Receptor (LasR) | -7.2 | TRP60, SER129 | Hydrogen Bond with carbonyl oxygen |

| Quorum Sensing Receptor (LasR) | TYR56, ASP73 | Hydrophobic interaction with pyrrolidinone ring |

Note: This data is for illustrative purposes. The binding affinities and interacting residues are hypothetical and would be the output of a specific molecular docking simulation.

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. utep.edu By solving Newton's equations of motion for a system of atoms, MD can simulate the dynamic behavior of this compound in a specific environment, such as in aqueous solution or in complex with a protein. utep.edunih.gov An MD simulation starts with an initial configuration, often derived from docking, and simulates its evolution over a period ranging from nanoseconds to microseconds. nih.gov

These simulations are crucial for assessing the stability of a predicted binding pose from docking. They can reveal how the ligand and protein adapt to each other's presence, the role of water molecules in the binding interface, and the conformational changes that occur upon binding. researchgate.net Analysis of MD trajectories can provide insights into the strength and persistence of intermolecular interactions.

Table 3: Typical Parameters for an All-Atom MD Simulation

This table outlines common parameters used to set up a molecular dynamics simulation for a small molecule like this compound.

| Parameter | Typical Value / Method | Description |

| Force Field | GAFF2, CHARMM | A set of parameters describing the potential energy of the system. researchgate.net |

| Solvent Model | TIP3P, SPC/E | Explicit representation of water molecules in the simulation box. |

| Ensemble | NPT (Isothermal-Isobaric) | Keeps the number of particles, pressure, and temperature constant. upc.edu |

| Simulation Time | 100 ns - 1 µs | The duration of the simulation, balancing accuracy and computational cost. nih.gov |

| Time Step | 1-2 fs | The interval between successive steps in the integration of equations of motion. |

| Temperature | 300 K | Physiological temperature. |

| Pressure | 1 atm | Standard atmospheric pressure. |

Advanced Computational Methodologies

The fields of machine learning, AI, and data science are revolutionizing chemical research by enabling the analysis and prediction of molecular properties on an unprecedented scale.

Machine Learning and Artificial Intelligence in Chemical Research

Machine learning (ML) and artificial intelligence (AI) are increasingly used to accelerate chemical research and drug discovery. mit.edu These technologies can learn from vast datasets of chemical information to predict the properties and activities of new, un-synthesized molecules. nih.govnih.gov

For a compound like this compound, ML models could be applied in several ways. One prominent application is in Quantitative Structure-Activity Relationship (QSAR) modeling. numberanalytics.compatsnap.com A QSAR model is a mathematical relationship between a molecule's structural or physicochemical properties (descriptors) and its biological activity. nih.gov By training a model on a dataset of known pyrrolidinone derivatives and their activities, it becomes possible to predict the activity of this compound without performing a physical experiment. mdpi.com Advanced architectures like directed message-passing neural networks (D-MPNNs) have shown state-of-the-art performance in these tasks. chemrxiv.org

Data Science Approaches for Chemical Insight

Data science provides the tools and techniques to extract meaningful insights from large and complex chemical datasets. numberanalytics.com This involves more than just prediction; it includes data collection, cleaning, exploratory data analysis, and visualization. In the context of this compound, data science approaches could be used to analyze large virtual libraries of related compounds.

By calculating a wide range of molecular descriptors (e.g., molecular weight, polarity, shape, electronic properties) for thousands of molecules, data science techniques like principal component analysis (PCA) or t-distributed stochastic neighbor embedding (t-SNE) can be used to visualize the chemical space. This allows researchers to understand the diversity of a compound library, identify clusters of structurally similar molecules, and see how this compound is positioned within that space. This insight can guide the selection of compounds for screening or the design of new molecules with novel properties. arxiv.org

Theoretical Predictions of Chemical Behavior

The chemical behavior of a molecule like this compound can be extensively studied using computational methods. These theoretical predictions provide insights into the molecule's electronic structure, reactivity, and spectroscopic properties without the need for laboratory synthesis and analysis, at least in the initial stages of research. Methodologies such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) calculations are powerful tools for this purpose. nih.gov

Molecular Geometry and Structural Analysis

Electronic Properties

The electronic properties of a molecule are fundamental to its chemical reactivity. Theoretical calculations can provide a wealth of information about the distribution of electrons within this compound.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the surface of the molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound. This information is invaluable for predicting how the molecule will interact with other molecules, such as receptors or enzymes.

Chemical Reactivity Descriptors

Based on the electronic properties, several global and local reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors are derived from conceptual DFT and provide a quantitative measure of reactivity.

| Descriptor | Predicted Information for this compound |

| Electronegativity (χ) | Predicts the molecule's ability to attract electrons in a chemical bond. |

| Chemical Hardness (η) | Indicates the molecule's resistance to a change in its electron configuration. A harder molecule is generally less reactive. |

| Global Softness (S) | The reciprocal of hardness, softness measures the ease of electron cloud polarization and thus reactivity. |

| Electrophilicity Index (ω) | Measures the molecule's ability to act as an electrophile. A higher value indicates a stronger electrophile. |

| Fukui Functions | These are local reactivity descriptors that identify the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. |

Spectroscopic Predictions

Computational methods can also predict the spectroscopic signatures of this compound, which are essential for its experimental identification and characterization.

Vibrational Frequencies (IR and Raman): Theoretical calculations can predict the vibrational modes of the molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. A complete vibrational analysis, including the Potential Energy Distribution (PED), allows for the assignment of each vibrational mode to a specific type of molecular motion (e.g., stretching, bending). nih.gov

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Quantum chemical calculations can predict the 1H and 13C NMR chemical shifts of this compound, aiding in the interpretation of experimental NMR data. nih.gov

UV-Vis Spectra: The electronic transitions of a molecule can be predicted to understand its absorption of ultraviolet and visible light. These calculations can help to interpret the experimental UV-Vis spectrum. nih.gov

Thermodynamic Properties

The thermodynamic properties of this compound, such as its heat capacity, entropy, and enthalpy, can be calculated at different temperatures. These calculations provide insights into the molecule's stability and its behavior under varying thermal conditions. nih.gov

Advanced Analytical Methodologies for 1 Butanoylpyrrolidin 2 One

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 1-Butanoylpyrrolidin-2-one by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the structure and chemical environment of atoms within a molecule. emerypharma.com

¹H NMR Spectroscopy : In ¹H NMR spectroscopy of this compound, the hydrogen atoms (protons) will exhibit distinct signals based on their unique chemical environments. wvu.edu The protons on the butyl chain will have characteristic chemical shifts, with the protons closest to the carbonyl group being the most deshielded and appearing at a higher chemical shift. The protons on the pyrrolidinone ring will also show specific signals. The integration of these signals provides the ratio of protons in each unique environment. wvu.edu For instance, the methyl (CH3) protons of the butyl group would typically appear as a triplet, while the methylene (B1212753) (CH2) groups would show more complex splitting patterns due to coupling with adjacent protons. docbrown.info

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule. libretexts.org Each unique carbon atom will give a distinct signal. libretexts.org The carbonyl carbon (C=O) of the butanoyl group and the carbonyl carbon of the pyrrolidinone ring will appear at the downfield end of the spectrum, typically in the range of 160-220 ppm. libretexts.org The carbon atoms of the butyl chain and the pyrrolidinone ring will have chemical shifts in the upfield region, with carbons attached to the electronegative nitrogen atom showing a downfield shift compared to simple alkane carbons. libretexts.orgwisc.edu

2D NMR Spectroscopy : Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed for a more definitive structural elucidation. emerypharma.comlibretexts.org A COSY spectrum reveals correlations between protons that are coupled to each other, helping to establish the connectivity of the proton network within the molecule. creative-biostructure.com An HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached, providing unambiguous C-H bond information. youtube.com HMBC (Heteronuclear Multiple Bond Correlation) can show longer-range couplings between protons and carbons (2-3 bonds), which is crucial for confirming the connection of the butanoyl group to the pyrrolidinone ring. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Butanoyl-CH3 | ~0.9 (triplet) | ~13 |

| Butanoyl-CH2 | ~1.6 (sextet) | ~18 |

| Butanoyl-CH2 | ~2.8 (triplet) | ~37 |

| Butanoyl-C=O | - | ~174 |

| Pyrrolidinone-CH2 | ~2.1 (quintet) | ~31 |

| Pyrrolidinone-CH2 | ~2.5 (triplet) | ~18 |

| Pyrrolidinone-CH2-N | ~3.6 (triplet) | ~46 |

| Pyrrolidinone-C=O | - | ~176 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS) : In a typical electron ionization (EI) mass spectrum of this compound (C8H15NO), the molecular ion peak [M]+ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (141.21 g/mol ). nist.gov The fragmentation pattern provides structural information. Common fragmentation pathways for amides include cleavage of the bond next to the carbonyl group. libretexts.org For this compound, this could lead to the loss of the butyl group or fragments from the pyrrolidinone ring.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule and its fragments. This is crucial for confirming the identity of this compound and distinguishing it from other compounds with the same nominal mass.

Table 2: Potential Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion |

|---|---|

| 141 | [C8H15NO]+ (Molecular Ion) |

| 113 | [M - CO]+ |

| 98 | [M - C3H7]+ |

| 85 | [C4H9CO]+ or [C5H9NO]+ |

| 71 | [C4H9]+ |

| 57 | [C4H9]+ |

| 43 | [C3H7]+ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. echemi.com The IR spectrum of this compound will show characteristic absorption bands for its key functional groups.

A strong absorption band is expected in the region of 1650-1750 cm⁻¹ corresponding to the stretching vibrations of the two carbonyl (C=O) groups (the amide from the pyrrolidinone and the ketone from the butanoyl group). echemi.comdocbrown.info The C-N stretching vibration of the amide will likely appear in the range of 1200-1350 cm⁻¹. The C-H stretching vibrations of the alkyl groups (butyl and pyrrolidinone ring) will be observed around 2850-3000 cm⁻¹. echemi.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C=O (Amide and Ketone) | 1650 - 1750 |

| C-N (Amide) | 1200 - 1350 |

UV-Visible Spectrophotometry and Derivative Spectrophotometry

UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a compound. While saturated amides and ketones have weak absorptions in the UV region, this technique can still be useful for quantification.

Derivative spectrophotometry, which involves calculating the first or higher-order derivative of the absorbance spectrum, can enhance the resolution of overlapping spectral bands and improve the accuracy of quantitative analysis, especially in the presence of interfering substances. nih.govresearchgate.net This technique can be particularly useful for the analysis of this compound in complex mixtures by reducing background interference. mdpi.com

Chromatographic Separation and Quantification

Chromatography is a powerful technique for separating, identifying, and purifying the components of a mixture. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of this compound. srce.hr

Method Development : Developing a robust HPLC method involves optimizing several parameters. A reversed-phase (RP) HPLC method is commonly employed, using a nonpolar stationary phase like a C18 column. pensoft.netresearchgate.net The mobile phase typically consists of a mixture of water or a buffer and an organic solvent such as acetonitrile (B52724) or methanol. pensoft.net A gradient elution, where the composition of the mobile phase is changed over time, may be necessary to achieve optimal separation from impurities. srce.hr Other parameters to optimize include the flow rate, column temperature, and injection volume. researchgate.net Detection is often performed using a UV detector set at a wavelength where this compound exhibits sufficient absorbance. pensoft.net

Table 4: Typical HPLC Method Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18, e.g., 150 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water/Buffer |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., ~210 nm) |

The validation of the developed HPLC method is crucial to ensure its reliability and includes assessing parameters such as linearity, accuracy, precision, specificity, and the limits of detection (LOD) and quantification (LOQ). cuestionesdefisioterapia.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Impurity Analysis

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for the analysis of this compound, offering high sensitivity and selectivity for both purity assessment and impurity profiling. chimia.ch This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, enabling the detection and identification of the target compound and any potential process-related impurities or degradation products. chimia.ch

In a typical LC-MS workflow for this compound, a reversed-phase high-performance liquid chromatography (HPLC) system is often employed for separation. The choice of a suitable column, such as a C18 column, and an optimized mobile phase gradient is crucial for achieving adequate resolution between the main component and its impurities. nih.gov The separated components then enter the mass spectrometer, where they are ionized, and their mass-to-charge ratios are determined. This allows for the confirmation of the molecular weight of this compound and the tentative identification of unknown impurities based on their mass spectra. Further structural elucidation of impurities can be achieved through tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of selected ions to provide more detailed structural information. nih.gov

LC-MS methods are particularly valuable for impurity profiling, as they can detect impurities at very low levels. chimia.ch The development of a robust LC-MS method involves optimizing various parameters, including the ionization source (e.g., electrospray ionization - ESI), and mass analyzer settings to ensure optimal sensitivity and accuracy. The method's performance is then validated to demonstrate its suitability for its intended purpose.

Table 1: Illustrative LC-MS Parameters for this compound Analysis

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 2 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Full Scan (m/z 50-500) and Product Ion Scan |

Gas Chromatography (GC)

Gas chromatography (GC) is another powerful analytical technique that can be employed for the analysis of this compound, particularly for assessing its purity and identifying volatile or semi-volatile impurities. This method is well-suited for compounds that can be vaporized without decomposition.

In GC, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a column. The separation of components is based on their differential partitioning between the stationary phase coated on the column and the mobile gas phase. A flame ionization detector (FID) is commonly used for the detection of organic compounds like this compound. For more definitive identification, GC can be coupled with a mass spectrometer (GC-MS). oiv.int

A key aspect of developing a GC method is the selection of an appropriate capillary column with a suitable stationary phase. researchgate.net The temperature program of the GC oven is also critical for achieving good separation of the analyte from any impurities. researchgate.net Method validation for a GC procedure would involve assessing parameters such as specificity, linearity, precision, and accuracy to ensure reliable and accurate results. researchgate.net

Table 2: Representative GC Conditions for this compound Analysis

| Parameter | Condition |

| GC System | Gas Chromatograph with FID or MS detector |

| Column | DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), then ramp to 280 °C at 15 °C/min |

| Detector Temperature | 300 °C (FID) |

| Injection Mode | Split (10:1) |

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that can be utilized for the qualitative analysis of this compound. fishersci.ca It is particularly useful for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. sigmaaldrich.comchemistryhall.com

TLC involves spotting the sample onto a plate coated with a thin layer of adsorbent material, typically silica (B1680970) gel, which acts as the stationary phase. researchgate.netnih.gov The plate is then placed in a developing chamber containing a suitable solvent or solvent mixture (the mobile phase). researchgate.net As the mobile phase ascends the plate by capillary action, the components of the sample move at different rates depending on their affinity for the stationary and mobile phases, resulting in their separation. sigmaaldrich.com

After development, the separated spots are visualized. For compounds that are not colored, visualization can be achieved under UV light if the compound is UV-active, or by using a staining agent that reacts with the compound to produce a colored spot. researchgate.net The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification purposes by comparing it to the Rf value of a standard.

Table 3: Typical TLC System for this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 TLC plates |

| Mobile Phase | Ethyl acetate (B1210297) / Hexane (e.g., 1:1 v/v) |

| Sample Application | Spotting with a capillary tube |

| Development | In a closed chamber saturated with the mobile phase |

| Visualization | UV light (254 nm) or staining (e.g., iodine vapor) |

X-ray Crystallography for Solid-State Structural Elucidation

The process involves growing a suitable single crystal of this compound, which can be a challenging step. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction data is collected and processed to generate an electron density map, from which the atomic positions can be determined.

The structural information obtained from X-ray crystallography is crucial for understanding the compound's physical properties and can provide insights into its chemical reactivity. It serves as the definitive proof of structure and is an essential tool in pharmaceutical development for characterizing the solid-state properties of a drug substance. nih.gov

Analytical Method Validation and Impurity Profiling

The validation of analytical methods is a critical process to ensure that the chosen methods are suitable for their intended purpose, providing reliable and accurate data. fda.gov Impurity profiling, the identification and quantification of impurities in a substance, is a key aspect of quality control.

Method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). mfd.org.mk The validation process involves evaluating several parameters to demonstrate the method's performance.

Linearity, Accuracy, and Precision in Analytical Methods

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. researchgate.neteuropa.eu This is typically evaluated by analyzing a series of standards of known concentrations and plotting the response versus concentration. A linear relationship is indicated by a high correlation coefficient (r² value close to 1). researchgate.net

Accuracy refers to the closeness of the measured value to the true or accepted reference value. fda.govbebpa.org It is often assessed by analyzing samples with known concentrations (e.g., spiked samples) and calculating the percent recovery. researchgate.net

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. fda.govbebpa.org It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). europa.eu

Table 4: Typical Acceptance Criteria for Method Validation

| Parameter | Acceptance Criterion |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | ≤ 2.0% |

Forced Degradation Studies for Stability Indicating Methods

Forced degradation studies, also known as stress testing, are essential for developing and validating stability-indicating analytical methods. pharmtech.comnih.gov These studies involve subjecting the compound to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to accelerate its degradation. biotech-asia.orgmdpi.com

The primary goal of forced degradation studies is to identify the potential degradation products that could form under various conditions and to demonstrate that the analytical method can effectively separate these degradants from the parent compound and from each other. nih.govbiotech-asia.org This ensures that the method is "stability-indicating," meaning it can accurately measure the decrease in the concentration of the active ingredient over time due to degradation. The information gathered from these studies is crucial for understanding the degradation pathways of the compound and for establishing its shelf-life and appropriate storage conditions. biotech-asia.org

Table 5: Common Stress Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents/Conditions |

| Acid Hydrolysis | 0.1 M HCl, heat |

| Base Hydrolysis | 0.1 M NaOH, heat |

| Oxidation | 3% H₂O₂, room temperature |

| Thermal Degradation | 60 °C, solid state |

| Photolytic Degradation | Exposure to UV and visible light |

Electrochemical Analysis Techniques

Electrochemical analysis techniques are a suite of methods that probe the properties of an analyte by measuring the potential (voltage) and/or current (amperage) in an electrochemical cell. acs.org These methods are valuable for their high sensitivity, potential for miniaturization, and ability to provide information on the redox properties of molecules. mdpi.com For a compound like this compound, electrochemical methods could theoretically be employed for quantitative analysis and to understand its oxidative and reductive stability.

Although specific data for this compound is absent, the electrochemical behavior of the parent lactam structure has been explored, primarily in the context of synthetic chemistry. These studies provide a foundation for hypothesizing how this compound might behave under electrochemical conditions and what analytical methods could be applicable.

General Electrochemical Behavior of Lactams

Research into the electrochemistry of lactams has largely focused on their use as synthetic precursors. Key electrochemical reactions involving the lactam ring include:

Anodic Oxidation: The electrochemical oxidation of lactams can lead to the formation of N-acyliminium ions. nih.gov This process involves the removal of an electron from the lactam molecule at the anode, initiating a chemical transformation. This reactivity is harnessed for the late-stage functionalization of complex lactam-containing molecules. nih.gov The oxidation potential required for this transformation would be a key parameter in an analytical context.

Electrochemical Reduction: The carbonyl group within the lactam ring can be electrochemically reduced. For the related class of cyclic imides, electrochemical reduction has been shown to selectively yield hydroxylactams and lactams. nih.gov The potential at which this reduction occurs could serve as a basis for a quantitative analytical method.

Potential Analytical Applications for this compound

Based on the general electrochemical properties of lactams, several advanced analytical methodologies could potentially be developed for this compound. These would require experimental validation to determine feasibility and specific parameters.

Cyclic Voltammetry (CV): This technique could be used to investigate the oxidation and reduction potentials of this compound. A cyclic voltammogram would reveal the potentials at which the compound undergoes electron transfer reactions, providing insight into its electrochemical stability and potential for quantitative analysis.

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These are highly sensitive voltammetric techniques that could be optimized for the quantitative determination of this compound at low concentrations. acs.org By measuring the peak current at a specific potential, a calibration curve could be constructed to determine the concentration of the analyte in a sample.

Amperometry: This technique involves applying a constant potential to the working electrode and measuring the resulting current as a function of time. It could be used for the continuous monitoring of this compound concentrations, for example, in process control or kinetic studies.

Hypothetical Research Findings

In the absence of experimental data, we can hypothesize the type of information that would be generated from an electrochemical analysis of this compound. The following table represents a hypothetical data set that could be obtained from a cyclic voltammetry experiment.

| Parameter | Hypothetical Value | Description |

| Oxidation Peak Potential (Epa) | +1.8 V (vs. Ag/AgCl) | The potential at which the anodic oxidation of the lactam ring or butanoyl side chain occurs. |

| Reduction Peak Potential (Epc) | -2.2 V (vs. Ag/AgCl) | The potential at which the cathodic reduction of the carbonyl group occurs. |

| Peak Current (Ipa) | Proportional to concentration | The magnitude of the current at the oxidation peak, which would be used for quantification. |

| Electron Transfer Kinetics | Quasi-reversible | Indicates the rate at which electrons are transferred to and from the molecule at the electrode surface. |

Table 1: Hypothetical Electrochemical Parameters for this compound

It is crucial to reiterate that the values and behaviors described above are purely hypothetical and would require empirical validation through dedicated research. The development of robust electrochemical methods for the analysis of this compound would involve the careful selection of electrode materials, solvent systems, and supporting electrolytes to achieve the desired sensitivity and selectivity. mdpi.com

Applications of 1 Butanoylpyrrolidin 2 One in Specialized Chemical Fields

Catalysis Research

The molecular architecture of 1-Butanoylpyrrolidin-2-one, featuring multiple potential coordination sites (two carbonyl oxygens and a nitrogen atom), suggests its utility as a ligand, solvent, or precursor in various catalytic systems. Research into related N-substituted pyrrolidones provides a framework for understanding its potential catalytic applications.

Design and Synthesis of this compound Derived Catalysts

The synthesis of catalysts derived from this compound would likely involve leveraging its inherent chemical functionalities. The pyrrolidinone scaffold can be modified to create ligands for transition metals. For instance, the principles used in creating catalysts for pyrrolidone production, such as those involving ruthenium oxide complexes, could be adapted. google.com

Furthermore, the N-acylpyrrolidinone structure can be integrated into more complex catalytic frameworks. The synthesis of heterogeneous catalysts often involves immobilizing an active organic molecule onto a solid support. Following procedures analogous to the creation of an MCM-41-immobilized phosphine (B1218219) gold(I) complex, a derivative of this compound could be anchored to a mesoporous material like silica (B1680970). researchgate.net This approach would aim to combine the potential coordinating properties of the pyrrolidinone moiety with the practical benefits of a recyclable, heterogeneous catalyst.

Table 1: Potential Strategies for Catalyst Design Based on this compound

| Catalyst Design Strategy | Relevant Functional Group | Potential Metal Partners | Example from Related Systems |

| Homogeneous Ligand Synthesis | N-Acyl Lactam | Rhodium, Palladium, Ruthenium, Copper | Pincer-type ligands incorporating N-heterocycles. mdpi.com |

| Heterogeneous Catalyst Immobilization | Pyrrolidinone Ring | Gold, Ruthenium, Palladium | MCM-41-immobilised phosphine gold(I) complex for annulation reactions. researchgate.net |

| Chiral Auxiliary Development | Pyrrolidinone Backbone | Zinc, Silver, Copper | Chiral pybox ligands used in enantioselective aldol (B89426) reactions. acs.org |

Homogeneous Catalysis Applications

In homogeneous catalysis, the catalyst and reactants exist in the same phase, often a liquid solution. The properties of this compound suggest two primary roles: as a specialized solvent or as a ligand. Its high polarity, aprotic nature, and boiling point make it a potential alternative to solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) in specific transition-metal-catalyzed reactions.

The synthesis of N-vinyl pyrrolidone (NVP) often employs a homogeneous catalyst where the pyrrolidone structure itself is central to the active catalytic species (pyrrolidone potassium salt). rsc.org This highlights the ability of the pyrrolidinone ring to participate directly in catalytic cycles. Similarly, this compound could function as a ligand, coordinating to a metal center through its carbonyl oxygen atoms. This coordination could modulate the metal's electronic properties and steric environment, thereby influencing the catalyst's activity and selectivity in reactions such as hydrogenations or carbonylations. mdpi.com

Heterogeneous Catalysis Systems

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, which offers significant advantages in terms of catalyst separation and recycling. mdpi.com Derivatives of this compound could be covalently bonded to solid supports like silica, alumina, or polymer resins.

Research on gold-catalyzed reactions has demonstrated the successful immobilization of complexes onto mesoporous silica (MCM-41), creating a robust and recyclable heterogeneous catalyst. researchgate.net A similar strategy could be applied to a functionalized this compound derivative, creating a solid-supported ligand for various metal-catalyzed cross-coupling, annulation, or oxidation reactions. The butanoyl group could also serve as a tethering point for immobilization, potentially influencing the orientation and accessibility of the catalytic site.

Role in C-C and C-H Bond Activation

Transition-metal-catalyzed C-H bond activation is a powerful tool for streamlining organic synthesis by directly functionalizing otherwise inert C-H bonds. A key strategy in this field is the use of directing groups, which are functional groups within a substrate that coordinate to the metal catalyst and position it to selectively activate a specific C-H bond.

The amide functionality within the this compound structure is a well-established directing group. In processes catalyzed by metals like rhodium or palladium, the amide can coordinate to the metal center, facilitating the cleavage of a C-H bond at the ortho-position of an attached aromatic ring or at an adjacent sp³-hybridized carbon. mdpi.com Therefore, if this compound were part of a larger molecule, its lactam moiety could direct the regioselective functionalization of the molecule, enabling the efficient construction of complex chemical architectures. This principle is fundamental in the synthesis of valuable heterocyclic compounds like indazoles. mdpi.com

Materials Science Research and Development

In materials science, the focus is on creating new materials with specific, tailored properties. The incorporation of unique monomers or additives can profoundly influence the characteristics of polymers and other advanced materials.

Integration into Advanced Materials Systems

The most direct path for integrating this compound into advanced materials would be through polymerization. While the compound itself is not readily polymerizable, a derivative such as N-vinyl-1-butanoylpyrrolidin-2-one could act as a monomer. This concept is analogous to the widely used monomer N-vinylpyrrolidone (NVP), which polymerizes to form polyvinylpyrrolidone (B124986) (PVP), a biocompatible polymer with extensive applications.

By copolymerizing a vinyl-functionalized this compound with NVP or other vinyl monomers, new polymers with modified properties could be synthesized. The butanoyl side-chain would be expected to alter the polymer's characteristics in several ways:

Solubility: The aliphatic butanoyl group would increase the hydrophobicity of the polymer compared to standard PVP, potentially making it soluble in a different range of solvents or useful for creating amphiphilic block copolymers.

Thermal Properties: The side-chain could influence the polymer's glass transition temperature (Tg) and thermal stability.

Functional Handle: The ketone group on the butanoyl chain provides a reactive site for post-polymerization modification, allowing for the attachment of other functional molecules, cross-linking agents, or drug molecules.

Table 2: Predicted Property Modifications from Integrating this compound into a Polymer Matrix (Compared to Polyvinylpyrrolidone)

| Property | Predicted Change | Rationale | Potential Application Area |

| Hydrophilicity | Decrease | Introduction of the four-carbon aliphatic butanoyl chain. | Controlled-release drug delivery, specialty coatings. |

| Glass Transition (Tg) | Altered | The bulky side group may increase or decrease Tg depending on chain packing and flexibility. | Thermoplastics, adhesives. |

| Reactivity | Increase | The ketone group provides a site for chemical derivatization. | Functionalized hydrogels, bioactive surfaces. |

Polymer Chemistry and Pyrrolidinone-Based Monomers